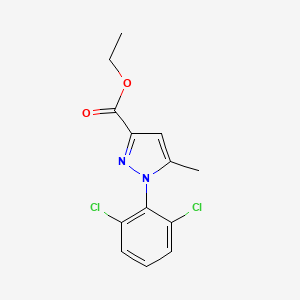
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
概要
説明
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an ethyl ester functional group attached to a pyrazole ring
準備方法
The synthesis of 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzaldehyde, methylhydrazine, and ethyl acetoacetate.
Formation of Pyrazole Ring: The initial step involves the condensation of 2,6-dichlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone intermediate. This intermediate undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.
Esterification: The final step involves the esterification of the pyrazole carboxylic acid with ethanol to yield the desired ethyl ester product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反応の分析
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including arthritis and cancer.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
1-(2,6-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Indomethacin: Another NSAID with a similar mechanism of action involving COX inhibition.
Ibuprofen: A widely used NSAID with structural similarities and similar therapeutic effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 1-(2,6-dichlorophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-8(2)17(16-11)12-9(14)5-4-6-10(12)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSMQFGYBBNKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

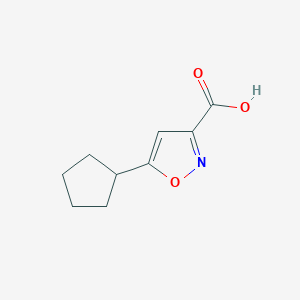


![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)
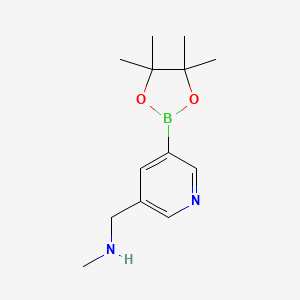

![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)

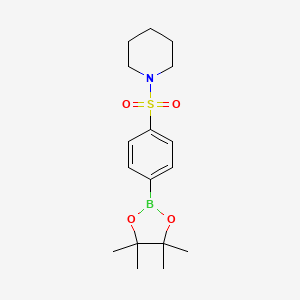
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)
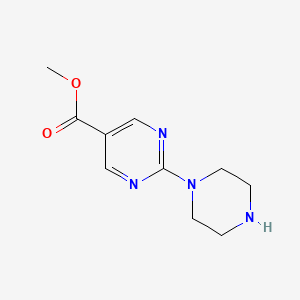
![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
